2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione
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Overview
Description
2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorinated naphthalene core, a pyrazole ring, and a piperidine moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the chloro and piperidine groups. The pyrazole ring is then synthesized and attached to the piperidine moiety. Each step requires specific reagents and conditions, such as the use of chlorinating agents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: It may serve as a probe to investigate biological pathways, enzyme interactions, and cellular processes.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects against various diseases.
Industry: It might find applications in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific context of its application, such as its use as a drug or a biochemical probe.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione: A structurally similar compound lacking the pyrazole ring.
4-{4-[®-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid: Another compound with a piperidine moiety and a chlorophenyl group.
Uniqueness
2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione is unique due to its combination of a chlorinated naphthalene core, a pyrazole ring, and a piperidine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
The compound 2-chloro-3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-1,4-dihydronaphthalene-1,4-dione is a complex organic molecule with potential biological activity. Its structure includes a naphthalene core, a piperidine moiety, and a pyrazole ring, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is C19H19ClN2O2, and it has a molecular weight of approximately 348.82 g/mol. The presence of chlorine atoms and nitrogen heterocycles suggests potential interactions with biological targets.
Structural Features
Feature | Description |
---|---|
Naphthalene Core | Provides hydrophobic character and stabilizes interactions with biological membranes. |
Piperidine Ring | Enhances binding affinity to various receptors. |
Pyrazole Group | Implicated in anti-inflammatory and analgesic activities. |
Anticancer Activity
Research indicates that compounds containing a naphthalene structure exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance:
- Caspase Activation : Studies have demonstrated that these compounds can activate caspases 3 and 9, leading to programmed cell death in breast cancer cells (MCF-7) .
Anti-inflammatory Effects
The pyrazole moiety is known for its anti-inflammatory properties. Compounds structurally related to our target compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of COX Enzymes : Similar compounds have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), reducing the synthesis of prostaglandins involved in inflammation .
- Modulation of Cell Signaling Pathways : The compound may interfere with NF-kB signaling pathways, which are crucial in the inflammatory response .
Study 1: Anticancer Efficacy
A study evaluating various naphthalene derivatives found that compounds with similar structures inhibited tumor growth in xenograft models by more than 50% compared to control groups. The mechanism was linked to the suppression of angiogenesis as evidenced by reduced VEGF levels .
Study 2: Anti-inflammatory Activity
In a controlled experiment, a derivative of our compound was administered to mice with induced paw edema. Results showed a significant reduction in swelling compared to the placebo group, supporting its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2-chloro-3-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O2/c25-16-7-5-14(6-8-16)19-13-20(28-27-19)15-9-11-29(12-10-15)22-21(26)23(30)17-3-1-2-4-18(17)24(22)31/h1-8,13,15H,9-12H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYISFUVLYQSVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=C(C(=O)C5=CC=CC=C5C4=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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